![molecular formula C22H18N2O2 B5611006 3-methyl-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5611006.png)
3-methyl-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 3-methyl-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves multiple steps, including ring closure reactions, esterification, amidation, and the use of catalysts to improve yield and selectivity. For instance, a practical method was developed for synthesizing an orally active CCR5 antagonist through esterification followed by an intramolecular Claisen type reaction and a Suzuki−Miyaura reaction, highlighting the complexity and multi-step nature of synthesizing such compounds (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of similar benzamide derivatives has been extensively studied using X-ray diffraction, IR spectroscopy, and quantum chemical computation. The molecular geometry, vibrational frequencies, and electronic properties such as HOMO and LUMO energies are determined to understand the stability and reactivity of the molecule. For example, a novel benzamide derivative's structure was elucidated, showing its crystallization in a triclinic system and providing insights into its geometrical parameters (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of benzamide compounds is often studied through their ability to undergo various chemical reactions. For example, the synthesis of substituted benzamides demonstrates the versatility of these compounds in chemical synthesis, showing a range of possible transformations and reactivity patterns. The compounds’ reactivity can be influenced by substituents and the molecular structure, affecting their potential applications in various fields (Chau et al., 1982).
properties
IUPAC Name |
3-methyl-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-14-6-3-8-16(12-14)21(25)23-18-10-5-9-17(13-18)22-24-20-15(2)7-4-11-19(20)26-22/h3-13H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGLCMUDJSZBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(C=CC=C4O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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